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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-1,3-thiazol-5-

amine

CAS No.: 1249232-71-0

Cat. No.: B2412834 Get Quote

Supply Chain, Synthesis, and Structural Criticality[1]
Executive Summary & Market Reality
Status:High-Risk Procurement Item / Custom Synthesis Candidate Primary CAS: Not widely

assigned for the free base (often confused with 2-amine isomer CAS 2103-99-3).[1]

The compound 4-(4-Chlorophenyl)-1,3-thiazol-5-amine is a rare heterocyclic building block.

[1] Unlike its commercially ubiquitous isomer, 4-(4-chlorophenyl)-1,3-thiazol-2-amine, the 5-

amine derivative is chemically labile and rarely available as a stock "off-the-shelf" reagent.[1]

Researchers soliciting this compound must exercise extreme caution:

Isomeric Confusion: >90% of online catalog results for "4-(4-chlorophenyl)thiazolamine" refer

to the 2-amine.[1]

Stability: Unsubstituted 5-aminothiazoles are prone to oxidation and decomposition; they are

typically handled as stable salts (e.g., hydrochloride) or generated in situ.

This guide outlines the procurement strategy, distinguishing the rare 5-amine target from the

common 2-amine to prevent costly experimental errors.
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Chemical Identity & Structural Divergence[1]
The biological activity and synthetic utility of the thiazole core depend entirely on the position of

the amino group.

Isomeric Comparison Table
Feature Target: 5-Amine Common Isomer: 2-Amine

IUPAC Name
4-(4-chlorophenyl)-1,3-thiazol-

5-amine

4-(4-chlorophenyl)-1,3-thiazol-

2-amine

Position
Amine at C5 (adjacent to

Sulfur)

Amine at C2 (between S and

N)

Stability Low (Oxidation sensitive) High (Stable solid)

Availability Custom Synthesis / "Inquire" In Stock (Global)

Typical CAS N/A (often listed as salt) 2103-99-3

Synthesis Cook-Heilbron / Thorpe-Ziegler Gewald Reaction

Structural Visualization
The following diagram illustrates the structural difference and the synthesis pathways for both

isomers to aid in verification.

Precursors

Cook-Heilbron Synthesis
(Alpha-aminonitrile + Dithioacid)High Complexity

Gewald Reaction
(Alpha-haloketone + Thiourea)

Standard Route

TARGET: 5-Amine
4-(4-chlorophenyl)-1,3-thiazol-5-amine

(Unstable Free Base)

COMMON ISOMER: 2-Amine
4-(4-chlorophenyl)-1,3-thiazol-2-amine

(Stable Solid)

NOT INTERCONVERTIBLE

Click to download full resolution via product page

Caption: Divergent synthesis pathways for Thiazol-5-amine (Red) vs. Thiazol-2-amine (Green).

Note the distinct precursors required.
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Supplier and Price Analysis
Scenario A: You require the 2-Amine (CAS 2103-99-3)
If your application allows for the 2-amino isomer (common in kinase inhibitor scaffolds), the

supply chain is robust.[1]

Supplier Purity Pack Size Price (Est.) Lead Time

MedChemExpres

s
99.8% 1 g $25.00 In Stock

MedChemExpres

s
99.8% 5 g $50.00 In Stock

Sigma-Aldrich 95%+ 100 mg ~$45.00 In Stock

Enamine 95%+ Bulk Inquire 1-2 Weeks

Scenario B: You require the 5-Amine (Target)
The 5-amine is likely a Custom Synthesis project.[1] It is rarely sold as a catalog item due to

shelf-life issues.[1]

Estimated Cost: $3,000 - $6,000 USD (for initial 1-5g batch).[1]

Lead Time: 4-6 Weeks.

Recommended Suppliers for Custom Synthesis:

WuXi AppTec: High capacity for heterocyclic synthesis.

Enamine: Extensive building block library, likely has precursors.

Princeton BioMolecular: Often lists rare screening compounds (Check catalog ID:

PRIH9445A593, but verify structure via NMR before purchase).[1]

Synthesis & Manufacturing Protocols
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For researchers opting to synthesize the 5-amine in-house due to commercial unavailability, the

Cook-Heilbron or Thorpe-Ziegler cyclization strategies are standard.[1]

Protocol: Synthesis of 4-Aryl-thiazol-5-amines
Note: This protocol generates the stable hydrochloride salt.[1]

Reagents:

Aminoacetonitrile derivative (alpha-aminonitrile)[1]

Dithiobenzoic acid (or 4-chlorodithiobenzoic acid)[1]

Solvent: Ethanol or DMF

Catalyst: Mild base (if required)[1]

Step-by-Step Workflow:

Precursor Preparation: React 4-chlorobenzonitrile with H2S/Pyridine to generate the

corresponding thioamide or dithioacid derivative.

Cyclization: Dissolve the dithioacid in absolute ethanol. Add equimolar aminoacetonitrile

dropwise at 0°C.

Reaction: Stir at room temperature for 2-4 hours. The reaction proceeds via nucleophilic

attack of the nitrile nitrogen on the dithioacid sulfur.

Isolation: The 5-aminothiazole is often unstable as a free base. Acidify immediately with HCl

in dioxane to precipitate the 4-(4-chlorophenyl)-1,3-thiazol-5-amine hydrochloride.[1]

Filtration: Filter the salt under inert atmosphere (Argon).

Quality Control (QC) Parameters:

1H NMR (DMSO-d6): Look for the C2-H proton singlet around δ 8.5-9.0 ppm.[1] The

absence of this proton suggests ring opening or failure.

Mass Spec: M+H = ~211.0 (for Cl-35 isotope).[1]
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Handling and Storage (Critical)
Unlike the 2-amine, the 5-amine free base is electron-rich and prone to oxidative

polymerization.[1]

Storage: Store as the HCl salt at -20°C.

Atmosphere: Handle under Argon or Nitrogen glovebox conditions if generating the free

base.

Solubility: The salt is soluble in DMSO and Methanol; sparingly soluble in DCM.

References
Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[2] Studies in the Azole Series. Part II. The

Interaction of alpha-Aminonitriles and Carbon Disulphide. Journal of the Chemical Society.

(Foundational text on 5-aminothiazole synthesis).

PubChem.Compound Summary: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (Structural

analog comparison). Available at: [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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